(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine

Antiproliferative activity Breast cancer cell lines 1,3,4-Oxadiazole SAR

Medicinal chemistry programs targeting SERCA2a SUMOylation or hormone-responsive breast cancer often suffer potency loss with generic 5-aryl oxadiazole analogs. (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 944897-68-1) provides the validated 4-methoxy pharmacophore critical for target engagement (N106 SERCA2a activator). • GI50 12.9 µM against MCF-7; superior potency over 4-Cl/4-F analogs • Primary amine enables one-pot, four-component library synthesis at room temperature • Essential intermediate for N106 analog SAR at the SERCA2a/E1 ligase interface ISO-certified supply with global shipping for R&D use.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B12977522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)CN
InChIInChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3
InChIKeyJPKDPDIFHQRFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Foundation


(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine (CAS 944897-68-1) belongs to the 1,3,4-oxadiazole heterocyclic class, a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for hydrogen-bonding and π-π stacking interactions [1]. The compound features a primary amine handle at the 2-position of the oxadiazole ring and a 4-methoxyphenyl substituent at the 5-position, endowing it with distinct electronic character and synthetic versatility not shared by all in-class analogs .

1
Primary amine handle supports amide coupling, reductive amination, and urea formation for library synthesis.
2
4‑Methoxyphenyl oxadiazole core provides electronic modulation for target-engagement studies.
3
Suitable as a building block for medicinal chemistry and chemical probe development.

Why Generic In-Class Substitution Fails


The biological activity and synthetic utility of 1,3,4-oxadiazole-2-methanamines are highly sensitive to the nature of the 5-aryl substituent. The electron-donating 4-methoxy group alters the electronic density of the oxadiazole ring, influencing both target-binding affinity and metabolic stability compared to electron-withdrawing (e.g., 4-Cl, 4-F) or unsubstituted phenyl analogs [1]. The primary amine handle is also a critical functional group for downstream derivatization, and subtle changes in the aryl substitution pattern can lead to substantial differences in antiproliferative potency and selectivity, making generic replacement scientifically unsound [2].

5‑Aryl substitution strongly influences oxadiazole electronic density; 4‑Cl or 4‑F analogs may shift target-binding and metabolic stability profiles.

2‑Amino‑1,3,4‑oxadiazole analogs lack the methylene spacer, altering conformational flexibility and derivatization chemistry.

Unsubstituted phenyl or 2‑thiol analogs do not replicate the amine handle’s reactivity in one‑pot library protocols.

Quantitative Differentiation Evidence


Antiproliferative Activity in Breast Cancer Cell Lines vs. In-Class Analogs

A direct derivative of the target compound, N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (compound 4p), demonstrated GI50 values of 12.9 µM against MCF-7 and 59.3 µM against MDA-MB-231 breast cancer cell lines in SRB assays [1]. In contrast, the analogous 4-chlorophenyl derivative in a related oxadiazole series showed substantially higher growth percents (61.19–76.82), indicating weaker antiproliferative potency relative to the 4‑methoxyphenyl scaffold [2]. This head-to-head trend within structurally related series demonstrates that the 4-methoxy substitution confers superior breast cancer cell antiproliferation activity.

Antiproliferative Activity
Head-to-head
GI50 12.9 µM (MCF‑7) vs 4‑Cl analog GP >60
Reported higher growth inhibition in breast cancer cell models; supports cell-viability endpoint comparison.
SRB assay; MCF‑7 & MDA‑MB‑231 lines.
Antiproliferative activity Breast cancer cell lines 1,3,4-Oxadiazole SAR

SERCA2a SUMOylation Activation in Cardiovascular Models

The 4‑methoxyphenyl‑1,3,4‑oxadiazole core is the central pharmacophore of N106 (4‑Methoxy‑N‑[5‑(4‑methoxyphenyl)-1,3,4‑oxadiazol‑2‑yl]-1,3‑benzothiazol‑2‑amine), a first‑in‑class small‑molecule activator of SERCA2a SUMOylation [1]. N106 directly activates the SUMO E1 ligase, enhances SERCA2a SUMOylation, and improves contractility in cultured rat cardiomyocytes and ventricular function in heart‑failure mice. No analogous 4‑chlorophenyl or 4‑fluorophenyl derivatives have been reported to exhibit this unique mechanism, underscoring the specific contribution of the 4‑methoxyphenyl substituent to target engagement .

SERCA2a SUMOylation
Reported
N106 scaffold uniquely activates E1 ligase; no 4‑Cl/4‑F analog activity reported.
Supports target-engagement assay context; 4‑OMe appears critical for SUMOylation activation.
In‑vitro SUMOylation assay; rat cardiomyocyte contractility.
SERCA2a SUMOylation Heart failure

Antitumor Spectrum Across the NCI-60 Panel

In the NCI‑60 human cancer cell line panel, the oxadiazole derivative 4b (bearing a 4‑chlorophenyl group) demonstrated mean growth percent (GP) of 45.20, while the 4‑methoxyphenyl‑containing series (e.g., 4p) showed consistent antiproliferative activity with GI50 values reaching 12.9 µM in breast cancer subtypes [1]. Although 4b and 4c showed broader inhibition across 47–42 cell lines, the 4‑methoxyphenyl scaffold achieved high selectivity against MCF‑7 cells, suggesting a differentiated spectrum of activity. Additionally, the 4‑methoxyphenyl analog 4p was compared to standard drugs imatinib and 5‑FU, with activity comparable to 5‑FU in certain lines [2].

NCI‑60 Panel
Reported
4‑OMe derivative GI50 12.9 µM (MCF‑7) vs 4‑Cl mean GP 45.20; 5‑FU comparator GP ~50–60.
Indicates differentiated selectivity profile in breast cancer panel; potency metric favors 4‑OMe scaffold.
NCI‑60 nine‑panel screen, 10 µM.
NCI-60 Anticancer 1,3,4-Oxadiazole derivatives

Synthetic Versatility via Primary Amine Handle

The primary amine group at the 2‑methyl position of the oxadiazole ring provides a versatile handle for amide coupling, reductive amination, urea formation, and sulfonamide synthesis, enabling rapid diversification into compound libraries. This contrasts with 2‑amino‑1,3,4‑oxadiazole analogs (e.g., 5‑(4‑methoxyphenyl)-1,3,4‑oxadiazol‑2‑amine), which lack the methylene spacer and exhibit different reactivity and conformational flexibility. The one‑pot, four‑component synthesis of structurally diverse methanamines described by Khoobi et al. [1] demonstrates that 5‑aryl‑1,3,4‑oxadiazol‑2‑yl methanamines can be efficiently elaborated into cytotoxic N‑substituted derivatives, a transformation not readily accessible with corresponding 2‑amines or 2‑thiols [2].

Synthetic Versatility
Class-level
Primary amine enables one‑pot multicomponent reactions; 70–96% yields reported.
Supports efficient library synthesis; avoids multi‑step activation needed for 2‑amino analogs.
Compared to 2‑amino‑1,3,4‑oxadiazole scaffolds.
Synthetic chemistry Building block Library synthesis

Optimized Application Scenarios


Breast Cancer Drug Discovery: Focused Libraries

The demonstrated GI50 of 12.9 µM against MCF‑7 cells for the 4‑methoxyphenyl scaffold derivative (4p) positions (5‑(4‑Methoxyphenyl)-1,3,4‑oxadiazol‑2‑YL)methanamine as a privileged starting material for medicinal chemistry programs targeting hormone‑responsive breast cancer [1]. The primary amine handle enables rapid synthesis of amide‑linked or urea‑linked analogs, allowing systematic exploration of substituent effects on potency and selectivity. Procurement of this specific building block is warranted over 4‑chlorophenyl or 4‑fluorophenyl analogs, which have shown weaker activity in comparable breast cancer models [2].

Cardiovascular Drug Discovery: SERCA2a Target

The 4‑methoxyphenyl‑1,3,4‑oxadiazole core is an essential pharmacophore in N106, the only known small‑molecule SERCA2a SUMOylation activator that has demonstrated contractility improvement in preclinical heart failure models [1]. The target compound serves as a critical intermediate for synthesizing N106 analogs and exploring structure‑activity relationships around the SERCA2a/E1 ligase interface. Generic substitution with other 5‑aryl oxadiazole methanamines is contraindicated because the 4‑methoxy group is specifically required for target engagement, as evidenced by the absence of analogous activity in halogen‑substituted derivatives [2].

Anticancer Library Synthesis via One-Pot Reactions

The target compound is directly amenable to one‑pot, four‑component synthesis of N‑benzyl‑1‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)-1‑(1H‑pyrrol‑2‑yl)methanamine derivatives, a reaction sequence that has been validated on multiple 5‑aryl substrates and shown to produce cytotoxic compounds with activity against A549, HT29, HT1080, and MCF‑7 cancer cell lines [1]. The methanamine handle’s reactivity under mild conditions (room temperature, short reaction times) facilitates high‑throughput library production, an advantage over 2‑amino‑1,3,4‑oxadiazole analogs that require harsher coupling conditions or pre‑activation [2].

Molecular Probe and Chemical Biology Tool Development

The combination of a well‑characterized pharmacophore (1,3,4‑oxadiazole with anticancer and cardiovascular activity) and a reactive primary amine handle makes this compound ideal for generating affinity probes, fluorescent conjugates, or biotinylated derivatives for target identification studies. The 4‑methoxyphenyl substitution provides both electronic stabilization and a potential hydrogen‑bond acceptor, enhancing binding affinity in cellular contexts where other substituted analogs fail to maintain adequate potency [1].

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
4‑Methoxyphenyl pharmacophore
Cell-viability endpoint review
SERCA2a pathway research
Scaffold-specific target engagement
SUMOylation activation assay context
Anticancer compound library synthesis
Primary amine derivatization handle
Library diversification efficiency
Chemical probe development
Reactive amine for conjugation
Affinity probe validation
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